1-Nonadecene

Übersicht

Beschreibung

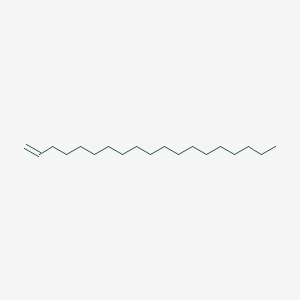

1-Nonadecene: is an unbranched alkene with the molecular formula C19H38 . It is characterized by a single double bond between the first and second carbon atoms in its nineteen-carbon chain. .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Nonadecene can be synthesized through several methods, including the dehydrohalogenation of 1-bromooctadecane. This reaction involves the elimination of hydrogen bromide (HBr) from 1-bromooctadecane using a strong base such as potassium hydroxide (KOH) in an alcoholic solvent .

Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of long-chain hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, using high temperatures and catalysts .

Analyse Chemischer Reaktionen

Hydrogenation

1-Nonadecene undergoes catalytic hydrogenation to form nonadecane (C₁₉H₄₀). This reaction is exothermic, with thermodynamic data reported under standard conditions:

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| H₂ + C₁₉H₃₈ → C₁₉H₄₀ | -125.4 ± 1.8 | Liquid phase, hexane |

The enthalpy change aligns with typical alkene hydrogenation values, driven by the conversion of a π-bond to a σ-bond .

Halogenation

The terminal double bond reacts with halogens (Cl₂, Br₂) via electrophilic addition :

Reactivity follows the trend Br₂ > Cl₂ due to polarizability differences. While specific kinetic data are unavailable, the reaction proceeds rapidly at room temperature in nonpolar solvents.

Epoxidation

This compound reacts with peracids (e.g., mCPBA) to form 1,2-epoxynonadecane :

This stereospecific reaction occurs via a cyclic transition state, typical for terminal alkenes.

Ozonolysis

Ozonolysis cleaves the double bond, yielding nonanal (C₉H₁₈O) and decane-1,10-dial (C₁₀H₁₈O₂) after reductive workup:

The reaction is utilized in structural elucidation studies.

Oxidation

This compound is susceptible to oxidation, forming hydroperoxides under atmospheric oxygen:

Autoxidation proceeds via radical chain mechanisms, accelerated by light or initiators.

Biological Reactivity

In biological systems, this compound modulates inflammatory pathways:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Compounds

1-Nonadecene is utilized as a precursor in the synthesis of various organic compounds. Its long carbon chain allows for the production of surfactants, lubricants, and plasticizers, which are essential in numerous industrial applications. The compound's double bond facilitates reactions typical of alkenes, including oxidation and addition reactions, making it a valuable building block in organic synthesis.

Gas Chromatography

In analytical chemistry, this compound serves as a standard or reference compound in gas chromatography. Its volatility and stability under laboratory conditions make it suitable for calibrating instruments and validating methods for analyzing complex mixtures.

Biological Applications

Metabolite Identification

Recent studies have identified this compound as a unique metabolite in biological samples such as radicular cysts and periapical granulomas. This discovery highlights its potential role as a biomarker in dental pathology, offering insights into inflammatory processes occurring in these conditions .

Inflammatory Response Modulation

Research indicates that this compound can modulate inflammatory responses in periodontal ligament fibroblasts (PdLFs). It has been shown to upregulate pro-inflammatory cytokines such as IL-1β and IL-6 while inducing mesenchymal-to-epithelial transition (MET), which is crucial for tissue remodeling and repair. These findings suggest that this compound may play a significant role in periodontal disease management and tissue engineering .

Industrial Applications

Production of Surfactants and Lubricants

Due to its long carbon chain and chemical stability, this compound is employed in the production of surfactants and lubricants. These products are widely used in personal care items, detergents, and industrial lubricants, contributing to their effectiveness and performance .

Biochemical Research

In biochemical research, this compound is often used as a model compound for studying alkene reactivity and metabolism. Its reactivity allows researchers to explore various reaction pathways and mechanisms relevant to organic chemistry .

Case Studies

Wirkmechanismus

The mechanism of action of 1-nonadecene involves its interaction with various molecular targets and pathways:

Inflammation Modulation: this compound enhances inflammation by upregulating inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in periodontal ligament fibroblasts (PdLFs).

Mesenchymal-Epithelial Transition (MET): It induces MET by upregulating E-cadherin and downregulating N-cadherin in PdLFs.

Macrophage Polarization: this compound polarizes macrophages to a pro-inflammatory phenotype and suppresses their cytokine release.

Vergleich Mit ähnlichen Verbindungen

1-Nonadecene can be compared with other similar long-chain alkenes, such as:

1-Octadecene (C18H36): Similar in structure but with one less carbon atom. It is also used in the production of lubricants and surfactants.

1-Eicosene (C20H40): Similar in structure but with one more carbon atom.

Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties. Its role as a unique metabolite in certain biological samples further highlights its significance in scientific research .

Biologische Aktivität

1-Nonadecene, a long-chain alkene with the chemical formula C₁₉H₃₈, has garnered attention in various fields of biological research due to its diverse biological activities. This compound is primarily derived from natural sources, including certain plants and marine organisms, and exhibits a range of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. Below is a detailed examination of its biological activity supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unbranched structure with a double bond between the first and second carbon atoms. This configuration contributes to its reactivity and biological activity.

Sources of this compound

This compound is found in various natural extracts:

- Enhalus acoroides : A seagrass where this compound was identified as a major component (17.15%) in its ethyl acetate extract, exhibiting significant biological activities including antituberculosis and antifungal properties .

- C. racemose : A green alga that contains this compound in its chloroform extract, demonstrating antioxidant and anti-inflammatory activities .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens:

- Antibacterial Activity : Studies have indicated that extracts containing this compound exhibit significant antibacterial effects against strains like Streptococcus and Escherichia coli. For instance, one study reported that the lipophilic extract from Streptomyces sp. TN 256 showed strong antibacterial activity attributed to this compound .

- Antifungal Activity : The compound also displays antifungal properties, making it effective against fungi such as Candida albicans and other pathogenic fungi .

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in several studies:

- It acts as a free radical scavenger, which is crucial for reducing oxidative stress in biological systems. The antioxidant activity was measured using various assays such as DPPH and ABTS radical scavenging tests .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties:

- It has been shown to inhibit pro-inflammatory cytokines and mediators, thus providing a basis for its use in inflammatory conditions. This effect is particularly relevant in the context of chronic inflammatory diseases .

Table 1: Biological Activities of this compound

| Biological Activity | Source | Effectiveness |

|---|---|---|

| Antibacterial | Extracts from Streptomyces | Effective against multiple bacterial strains |

| Antifungal | Extracts from C. racemose | Effective against pathogenic fungi |

| Antioxidant | Various plant extracts | High radical scavenging ability |

| Anti-inflammatory | Various studies | Inhibits pro-inflammatory mediators |

Eigenschaften

IUPAC Name |

nonadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3H,1,4-19H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLUYCJZUXOUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066377 | |

| Record name | 1-Nonadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 23 deg C; [Aldrich MSDS] | |

| Record name | 1-Nonadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000381 [mmHg] | |

| Record name | 1-Nonadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18435-45-5, 27400-77-7 | |

| Record name | 1-Nonadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18435-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NONADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NONADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41F44CP2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.